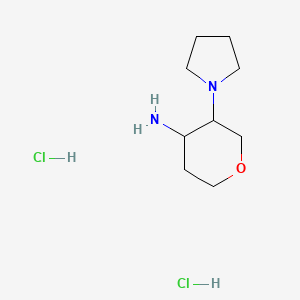![molecular formula C16H19F3N2O2 B2571874 4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide CAS No. 2202291-00-5](/img/structure/B2571874.png)
4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as TFB-TMPTA and has a molecular formula of C20H23F3N2O2.
作用機序
The mechanism of action of TFB-TMPTA is not fully understood, but it is believed to act as a crosslinker by forming covalent bonds between polymer chains. This leads to the formation of a three-dimensional network that enhances the mechanical and physical properties of the resulting material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TFB-TMPTA. However, it has been reported to be non-toxic and biocompatible, making it suitable for use in biomedical applications.
実験室実験の利点と制限
One advantage of using TFB-TMPTA in lab experiments is its ability to form stable and robust hydrogels. This makes it useful for the fabrication of scaffolds for tissue engineering and drug delivery systems. However, one limitation is the difficulty in controlling the crosslinking density, which can affect the physical and mechanical properties of the resulting material.
将来の方向性
There are several future directions for the use of TFB-TMPTA in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. Another direction is the use of TFB-TMPTA in the synthesis of stimuli-responsive materials that can respond to changes in the environment. Additionally, TFB-TMPTA can be used in the fabrication of microfluidic devices for the analysis of cells and tissues.
合成法
The synthesis of TFB-TMPTA involves the reaction of 4-aminobenzamide with 4,4,4-trifluoro-2-methyl-2-butenal in the presence of a catalyst such as triethylamine. The resulting product is then reacted with acryloyl chloride to obtain the final compound.
科学的研究の応用
TFB-TMPTA has been used in various scientific research applications such as in the synthesis of fluorescent polymers and as a crosslinker in the preparation of hydrogels. This compound has also been used in the fabrication of microfluidic devices for the detection of biomolecules.
特性
IUPAC Name |
4-[(prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c1-4-13(22)20-9-11-5-7-12(8-6-11)14(23)21-15(2,3)10-16(17,18)19/h4-8H,1,9-10H2,2-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHIUIBIULOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)NC(=O)C1=CC=C(C=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2571792.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2571793.png)

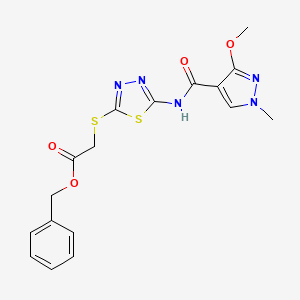
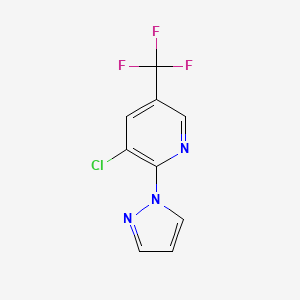
![(3AR,5R,6AS)-Octahydrocyclopenta[C]pyrrol-5-OL](/img/structure/B2571798.png)
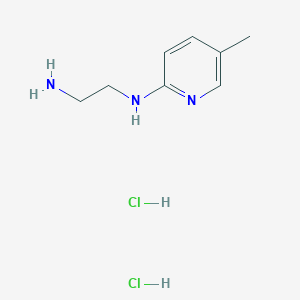
![2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2571803.png)
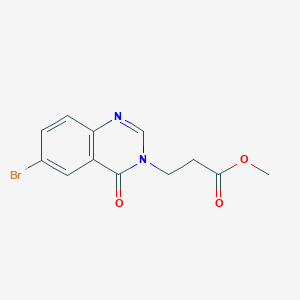

![(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B2571809.png)


